molecular formula C34H46Cl2N12O6P2 B1249221 Chlorhexidine phosphanilate CAS No. 77146-42-0

Chlorhexidine phosphanilate

Cat. No.: B1249221
CAS No.: 77146-42-0
M. Wt: 851.7 g/mol
InChI Key: NSCOCGOFKMUTMW-UHFFFAOYSA-N
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Description

Chlorhexidine phosphanilate is a compound known for its broad-spectrum antimicrobial properties. It is effective against Gram-positive bacteria, Gram-negative bacteria, and fungi. This compound is primarily used in medical and dental applications due to its ability to inactivate microorganisms quickly and efficiently .

Preparation Methods

The preparation of chlorhexidine phosphanilate involves the synthesis of chlorhexidine and its subsequent reaction with phosphanilic acid. The synthetic route typically includes the following steps:

Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and concentration of the final product .

Chemical Reactions Analysis

Chlorhexidine phosphanilate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of this compound .

Scientific Research Applications

Chlorhexidine phosphanilate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of chlorhexidine phosphanilate involves its interaction with the cell membrane of microorganisms. The positively charged chlorhexidine molecule binds to the negatively charged sites on the cell wall, destabilizing the cell wall and interfering with osmosis. This leads to the leakage of intracellular components and ultimately cell death . In high concentrations, chlorhexidine causes the cytoplasm to congeal or solidify .

Comparison with Similar Compounds

Biological Activity

Chlorhexidine phosphanilate (CHP) is a derivative of chlorhexidine, a well-established antiseptic with broad-spectrum antimicrobial properties. This article delves into the biological activity of CHP, exploring its mechanisms of action, efficacy against various microorganisms, and its applications in clinical settings.

This compound exhibits a dual mechanism of action, functioning as both a bactericidal and bacteriostatic agent. The biological activity of CHP can be attributed to the following mechanisms:

  • Cell Membrane Disruption : CHP binds to negatively charged sites on bacterial cell walls, destabilizing them and disrupting osmotic balance. This leads to leakage of intracellular components and ultimately cell death .
  • Substantivity : CHP demonstrates prolonged antimicrobial activity due to its ability to adhere to biological surfaces, including skin and mucous membranes. This property allows for sustained release and efficacy over time .
  • Biofilm Inhibition : CHP has shown effectiveness in inhibiting the formation of biofilms, which are complex communities of microorganisms that are often resistant to conventional antimicrobials .

Antimicrobial Efficacy

This compound has been evaluated against a variety of pathogens, demonstrating significant antimicrobial activity:

  • Gram-positive Bacteria : CHP is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans. Studies indicate that it can achieve near-complete bacterial kill within 30 seconds at appropriate concentrations .
  • Gram-negative Bacteria : It also shows efficacy against Gram-negative bacteria, although the response may vary depending on the specific strain .
  • Fungi : CHP exhibits antifungal properties, effectively targeting species like Candida albicans, which is crucial in preventing infections in immunocompromised patients .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivityReference
Staphylococcus aureusBactericidal
Streptococcus mutansBacteriostatic
Escherichia coliVariable
Candida albicansAntifungal

Clinical Applications

This compound has found utility in various clinical settings due to its effective antimicrobial properties:

  • Surgical Antisepsis : CHP is frequently used for preoperative skin disinfection, reducing the risk of surgical site infections .
  • Dental Applications : Its ability to prevent plaque formation makes it a valuable agent in dental care, particularly for patients at high risk for periodontal disease .
  • Wound Care : The sustained release characteristics allow for its application in wound dressings, promoting healing while preventing infection .

Case Studies

  • Dental Health Impact : A study involving patients undergoing periodontal treatment demonstrated that rinsing with this compound resulted in significantly lower bacterial counts compared to control groups using standard mouthwashes. This highlights its potential as a superior oral antiseptic .
  • Skin Antisepsis Efficacy : In a clinical trial assessing skin antisepsis before surgeries, this compound showed prolonged antimicrobial activity compared to other antiseptics like povidone-iodine, particularly in the presence of blood and protein-rich materials .

Properties

CAS No.

77146-42-0

Molecular Formula

C34H46Cl2N12O6P2

Molecular Weight

851.7 g/mol

IUPAC Name

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(4-aminophenyl)phosphonic acid

InChI

InChI=1S/C22H30Cl2N10.2C6H8NO3P/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-5-1-3-6(4-2-5)11(8,9)10/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1-4H,7H2,(H2,8,9,10)

InChI Key

NSCOCGOFKMUTMW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Isomeric SMILES

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl

Canonical SMILES

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Synonyms

chlorhexidine diphosphanilate
chlorhexidine phosphanilate
chlorhexidine phosphanilic acid complex
WP 973
WP-973

Origin of Product

United States

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